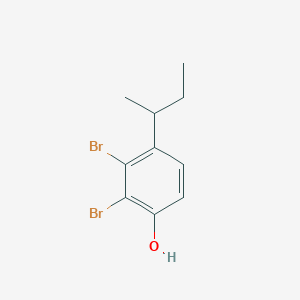![molecular formula C42H50N2O6 B14394369 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione CAS No. 89868-54-2](/img/structure/B14394369.png)
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione is a complex organic compound with a molecular formula of C44H54N2O6 This compound is part of the anthraquinone family, known for its vibrant colors and applications in dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthraquinone derivatives and phenoxy compounds.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Small-scale production using controlled reaction vessels.
Continuous Flow Systems: Larger-scale production with continuous feed of reactants and removal of products, ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Replacement of amino or phenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione involves:
Molecular Targets: Interacts with cellular components such as DNA and proteins.
Pathways: Induces oxidative stress, leading to cell apoptosis in cancer cells. In microbial cells, it disrupts cell wall synthesis and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthraquinone
- 1,4-Diamino-2,3-dichloro-anthraquinone
- 1,8-Bis-phenoxy-anthraquinone
Uniqueness
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione stands out due to its:
- Enhanced Solubility : Due to the presence of octyloxy groups.
- Versatility : Wide range of applications in various fields.
- Stability : High chemical stability under different conditions.
This compound’s unique properties make it a valuable asset in both research and industrial applications.
Propiedades
Número CAS |
89868-54-2 |
|---|---|
Fórmula molecular |
C42H50N2O6 |
Peso molecular |
678.9 g/mol |
Nombre IUPAC |
1,4-diamino-2,3-bis(4-octoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C42H50N2O6/c1-3-5-7-9-11-15-27-47-29-19-23-31(24-20-29)49-41-37(43)35-36(40(46)34-18-14-13-17-33(34)39(35)45)38(44)42(41)50-32-25-21-30(22-26-32)48-28-16-12-10-8-6-4-2/h13-14,17-26H,3-12,15-16,27-28,43-44H2,1-2H3 |
Clave InChI |
QXXODJKCCJYBEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2OC4=CC=C(C=C4)OCCCCCCCC)N)C(=O)C5=CC=CC=C5C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


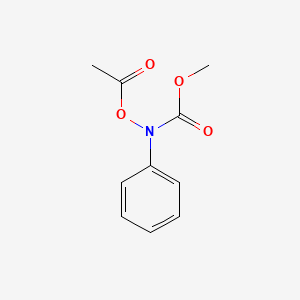
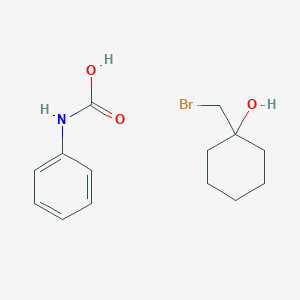
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)

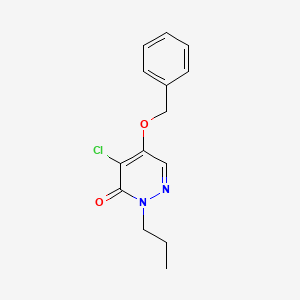
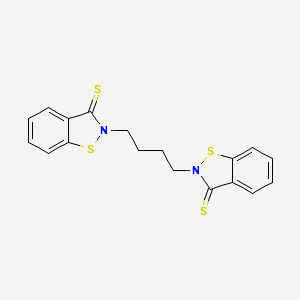

![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)

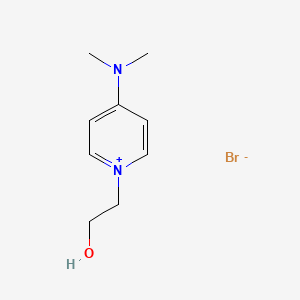
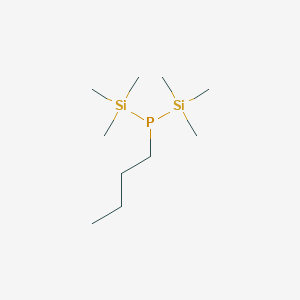
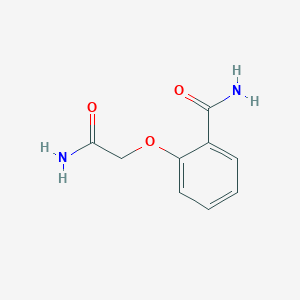
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
